N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide
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Overview
Description
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing a sulfur and nitrogen atom within a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is usually formed by cyclization reactions involving aminothiols and α-haloketones or α-haloaldehydes.
Introduction of the Chloro and Methyl Groups: Chlorination and methylation reactions are employed to introduce the chloro and methyl groups at the appropriate positions on the thiazole ring.
Coupling with Benzamide: The final step involves the coupling of the thiazole derivative with 2-(methylthio)benzamide under suitable reaction conditions, often using coupling reagents like carbodiimides or coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, amines, and suitable solvents like dichloromethane (DCM) or dimethylformamide (DMF)
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of reduced thiazole derivatives
Substitution: Formation of substituted thiazole derivatives
Scientific Research Applications
Chemistry: This compound is used in the synthesis of various thiazole derivatives, which are important in organic synthesis and medicinal chemistry. Biology: Thiazole derivatives have been studied for their biological activities, including antimicrobial, antifungal, and anticancer properties. Medicine: N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide and its derivatives are investigated for their potential therapeutic applications, such as anti-inflammatory and analgesic effects. Industry: The compound is used in the development of new drugs and biologically active agents, contributing to the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism by which N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides
Uniqueness: N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is unique due to its specific structural features, such as the presence of the chloro and methyl groups on the thiazole ring, which can influence its biological activity and chemical reactivity compared to other thiazole derivatives.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development may uncover additional uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS2/c1-9-11(17)7-8-13-14(9)18-16(22-13)19-15(20)10-5-3-4-6-12(10)21-2/h3-8H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXJMFLJLZQOHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=CC=C3SC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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